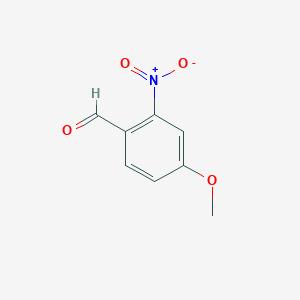

4-Methoxy-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTDQLIGNSBZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326801 | |

| Record name | 4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-21-0 | |

| Record name | 4-Methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the synthesis mechanism for this compound, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

The primary and most direct method for synthesizing this compound is through the electrophilic aromatic substitution, specifically, the nitration of p-methoxybenzaldehyde.[2] The reaction mechanism is governed by the directing effects of the substituents on the benzene (B151609) ring.

Key Aspects of the Mechanism:

-

Activating and Directing Groups: The aromatic ring of the precursor, 4-methoxybenzaldehyde (B44291), has two substituents: a methoxy (B1213986) group (-OCH₃) and an aldehyde group (-CHO).

-

The methoxy group is an electron-donating group, which activates the ring towards electrophilic attack and is an ortho, para-director.

-

The aldehyde group is an electron-withdrawing group that deactivates the ring and is a meta-director.[3]

-

-

Formation of the Electrophile: The nitration reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is typically generated in situ by reacting a strong acid, such as sulfuric acid, with nitric acid.

-

Regioselectivity: The position of the incoming nitro group is determined by the interplay of the existing substituents. The powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the aldehyde group. Since the para position is already occupied by the aldehyde group, the nitration occurs at one of the ortho positions relative to the methoxy group. This results in the formation of this compound. In some cases, the formation of the hydrate (B1144303) of the benzaldehyde (B42025) in the aqueous nitric acid can also favor ortho-nitration.[4]

The following diagram illustrates the chemical reaction mechanism:

Caption: Reaction mechanism for the nitration of 4-methoxybenzaldehyde.

Alternative Synthesis Routes

While direct nitration is common, other multi-step synthesis routes have been reported for similar compounds, which could be adapted. For example, one route involves a three-step process starting from 4-nitrosalicylic acid, which is first esterified, then reduced, and finally oxidized to the desired aldehyde. Another approach starts with 4-nitro-2-methoxytoluene, which is converted to an intermediate diacetoxy toluene (B28343) compound before being hydrolyzed to the final product.

Experimental Protocols

The following is a representative protocol for the nitration of a substituted methoxybenzaldehyde, which can be adapted for the synthesis of this compound.

Materials:

-

4-methoxybenzaldehyde

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, carefully add the concentrated nitric acid dropwise.

-

Nitration Reaction: Dissolve the 4-methoxybenzaldehyde in a suitable solvent in a separate reaction flask. Cool this mixture in an ice bath to 0°C.

-

Slowly add the pre-cooled nitrating mixture to the 4-methoxybenzaldehyde solution dropwise, ensuring the reaction temperature does not exceed 15°C.[4]

-

After the addition is complete, continue stirring the mixture at a controlled temperature for a specified duration (e.g., 40 minutes) to allow the reaction to proceed to completion.[4]

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the crude product.[4]

-

Filter the precipitate and wash it with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and ligroine) to obtain the final, pure this compound.[2]

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][5] |

| Molecular Weight | 181.15 g/mol | [1][5] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 95.5-96 °C | [2] |

| Purity (Typical) | ≥ 98% | [1] |

| CAS Number | 22996-21-0 | [1][5] |

Note: Yields are highly dependent on the specific reaction conditions and scale and are therefore not listed as a single value.

Safety Considerations

Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3] It is crucial to maintain low temperatures throughout the reaction and to add reagents slowly. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

References

Spectral Data Analysis of 4-Methoxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzaldehyde is a key aromatic intermediate in organic synthesis, finding applications in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzaldehyde (B42025) scaffold, imparts distinct chemical reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇NO₄[1] |

| Molecular Weight | 181.15 g/mol [1] |

| CAS Number | 22996-21-0[1] |

| Appearance | Solid |

| Melting Point | 95.5-96 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, aromatic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic (H-6) |

| ~7.5 | Doublet of doublets | 1H | Aromatic (H-5) |

| ~7.3 | Doublet | 1H | Aromatic (H-3) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~162 | Aromatic (C-4) |

| ~150 | Aromatic (C-2) |

| ~133 | Aromatic (C-6) |

| ~128 | Aromatic (C-1) |

| ~120 | Aromatic (C-5) |

| ~110 | Aromatic (C-3) |

| ~56 | Methoxy (-OCH₃) |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-32

-

Spectral Width: ~16 ppm

-

Relaxation Delay: 1-5 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024-4096

-

Spectral Width: ~240 ppm

-

Relaxation Delay: 2 s

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2900-2800 | Medium | Aldehydic C-H Stretch |

| ~1700 | Strong | Aldehydic C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1020 | Medium | Aryl-O-CH₃ Symmetric Stretch |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 180 | Moderate | [M-H]⁺ |

| 152 | Moderate | [M-CHO]⁺ |

| 135 | Moderate | [M-NO₂]⁺ |

| 107 | Moderate | [M-NO₂-CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization Mass Spectrometer (ESI-MS).

GC-MS (Electron Ionization - EI) Parameters:

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: Inject a small volume of the solution into the GC.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program to ensure good separation.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques used for the characterization of this compound.

References

Reactivity of the Aldehyde Group in 4-Methoxy-2-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4-Methoxy-2-nitrobenzaldehyde. This compound is a valuable intermediate in organic synthesis, and understanding the electronic interplay of its substituents is crucial for its effective utilization in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document details the electronic effects governing its reactivity, supported by spectral data, and provides detailed experimental protocols for its key chemical transformations.

Core Concepts: Electronic Influence on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is primarily dictated by the electronic effects of the methoxy (B1213986) and nitro substituents on the benzene (B151609) ring. The aldehyde group itself is electron-withdrawing, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The substituents modulate this intrinsic reactivity.

The potent electron-withdrawing nature of the nitro group (-NO₂) at the ortho position significantly enhances the electrophilicity of the carbonyl carbon.[2][3][4][5] This occurs through both the inductive effect (-I), a through-bond polarization due to the high electronegativity of the nitrogen and oxygen atoms, and the mesomeric or resonance effect (-M), which delocalizes electron density from the ring.[3][5] Conversely, the methoxy group (-OCH₃) at the para position is an electron-donating group, primarily through its resonance effect (+M), which can push electron density into the ring and towards the aldehyde group, thereby decreasing its electrophilicity.[2][3][5]

In the case of this compound, the strong activating effect of the ortho-nitro group is expected to dominate over the deactivating effect of the para-methoxy group, leading to a highly reactive aldehyde group towards nucleophiles. This heightened reactivity makes it a versatile building block for complex organic molecules.[1][6]

Caption: Logical relationship of substituent electronic effects on the aldehyde group.

Quantitative Data and Spectroscopic Information

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][7][8] |

| Molecular Weight | 181.15 g/mol | [1][7][8] |

| CAS Number | 22996-21-0 | [1][7][8] |

| Appearance | White to off-white or yellow to light yellow solid | [1][8] |

| Melting Point | 95.5-96 °C | [9][10][11] |

| ¹H NMR | Spectral data available, characteristic aldehyde proton shift. | [2] |

| ¹³C NMR | Spectral data available, characteristic carbonyl carbon shift. | |

| IR Spectroscopy | Characteristic C=O and N-O stretching frequencies. | [2] |

| Mass Spectrometry | m/z 182 (M+H)⁺ | [2][9] |

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the aldehyde group in this compound makes it an excellent substrate for a variety of important organic transformations.

Condensation Reactions

The activated aldehyde readily undergoes condensation reactions with active methylene (B1212753) compounds in reactions such as the Claisen-Schmidt and Knoevenagel condensations. These are fundamental C-C bond-forming reactions.

This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) derivative).

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxy-2-nitrophenyl)prop-2-en-1-one

-

Materials: this compound (1.0 mmol), 4-hydroxyacetophenone (1.0 mmol), Sodium Hydroxide (B78521) (2.5 mmol), Ethanol (B145695), Water.

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 mmol) and sodium hydroxide (2.5 mmol) in a mixture of ethanol and water (4:1 v/v).

-

Stir the mixture in an ice bath for 5 minutes.

-

Add this compound (1.0 mmol) to the solution and stir for 1 hour at room temperature.

-

Add distilled water to the reaction mixture and continue stirring for 5 minutes.

-

Filter the resulting precipitate and wash with distilled water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

-

Analyze the product by TLC, melting point, IR, and ¹H-NMR spectroscopy.[12]

-

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction is known for its high functional group tolerance.

Experimental Protocol: Synthesis of 1-methoxy-4-(2-nitrovinyl)benzene

-

Materials: this compound (3.3 mmol), Triphenylphosphine (B44618) (5.0 mmol), Ethyl bromoacetate (B1195939) (6.6 mmol), Saturated aqueous Sodium Bicarbonate, Ethyl acetate, 95% Ethanol/Water.

-

Procedure:

-

To a round-bottom flask, add this compound (3.3 mmol), triphenylphosphine (5.0 mmol), and a stir bar.

-

Add 10 mL of saturated aqueous sodium bicarbonate solution.

-

Add ethyl bromoacetate (6.6 mmol) to the mixture.

-

Attach a reflux condenser and heat the mixture with vigorous stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous calcium chloride, and filter.

-

Evaporate the solvent under a gentle stream of air.

-

Recrystallize the resulting solid from a 95% ethanol/water mixture and isolate the product by suction filtration.

-

Characterize the product using IR and NMR spectroscopy.[3]

-

Caption: Experimental workflow for the Wittig reaction.

Reduction of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165). The nitro group is generally stable under these conditions.

Experimental Protocol: Synthesis of (4-methoxy-2-nitrophenyl)methanol

-

Materials: this compound (1.0 mmol), Sodium borohydride (1.5 mmol), Methanol (B129727), Dichloromethane, Water.

-

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Oxidation of the Aldehyde Group

The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. The Pinnick oxidation is a mild and selective method.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitrobenzoic acid

-

Materials: this compound (1.0 equiv), tert-Butanol (B103910), Water, 2-Methyl-2-butene (B146552) (20 equiv), Sodium dihydrogen phosphate (B84403) (10 equiv), Sodium chlorite (B76162) (10 equiv).

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

To the stirred solution, add 2-methyl-2-butene (20 equiv) followed by sodium dihydrogen phosphate (10 equiv).

-

In a separate flask, prepare a solution of sodium chlorite (10 equiv) in water and add it dropwise to the reaction mixture at room temperature.

-

Stir the reaction vigorously for 14 hours, monitoring by TLC.

-

Upon completion, add water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude carboxylic acid by silica gel chromatography.[4]

-

Applications in Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds, particularly quinolines, which are important scaffolds in medicinal chemistry.

Friedländer Annulation for Quinoline (B57606) Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A domino nitro reduction-Friedländer heterocyclization allows for the use of the more readily available 2-nitrobenzaldehydes.

Conceptual Workflow: Synthesis of Substituted Quinolines

-

In situ Reduction: The nitro group of this compound is reduced to an amine in the presence of a reducing agent (e.g., Fe/AcOH).

-

Condensation and Cyclization: The resulting in situ generated 2-amino-4-methoxybenzaldehyde (B1267418) reacts with an active methylene compound (e.g., a β-keto-ester) to undergo condensation and subsequent cyclization to form the quinoline ring system.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H7NO4 | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. jocpr.com [jocpr.com]

- 13. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methoxy-2-nitrobenzaldehyde (CAS 22996-21-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-nitrobenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring methoxy, nitro, and aldehyde functional groups, makes it a versatile building block in medicinal chemistry, agrochemical development, and material science. This technical guide provides a detailed overview of the physicochemical properties, primary applications, and relevant experimental considerations for this compound, CAS 22996-21-0.

Physicochemical Properties

This compound is an off-white to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 22996-21-0 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder/solid | [1] |

| Melting Point | 95.5-96 °C or 111-113 °C | [1] |

| Boiling Point | 329.5 °C to 354.7 °C (Predicted) | [1] |

| Density | ~1.322 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone. | [1] |

| Purity | Typically ≥ 98% | [2] |

| Storage | Room temperature or 0 - 8 °C | [2] |

Core Applications and Uses

This compound is a versatile intermediate with applications spanning several areas of chemical research and development.

Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of complex pharmaceutical compounds.[2] It is a valuable starting material in the development of novel therapeutics, particularly in the synthesis of anti-cancer agents and other biologically active molecules.[2] The nitro group can be readily reduced to an amine, which then serves as a key functional group for further molecular elaboration.

Agrochemical Industry

This compound also serves as a key building block in the synthesis of various agrochemicals and pesticides.[1] Its structural features can be incorporated into molecules designed to have specific biological activities relevant to crop protection.

Dyes and Pigments

The aromatic nature and functional groups of this compound make it a useful intermediate in the production of dyes and pigments, contributing to the creation of vibrant and stable colors for various applications.[2]

Chemical Research and Organic Synthesis

In a broader context, this compound is widely utilized in synthetic organic chemistry as a versatile reagent.[2] Its aldehyde group can participate in a wide range of chemical transformations, including condensations, oxidations, and reductions, to generate more complex molecular architectures.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published within specific research articles, a general synthetic approach for utilizing this compound as an intermediate is outlined below. This example illustrates a common transformation—the reduction of the nitro group followed by a coupling reaction.

General Protocol: Reductive Amination and Amide Coupling

-

Reduction of the Nitro Group:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methoxybenzaldehyde (B1267418).

-

-

Amide Coupling:

-

Dissolve the crude 2-amino-4-methoxybenzaldehyde in an appropriate aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).

-

Add a carboxylic acid of interest and a coupling agent (e.g., DCC, EDC/HOBt).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Perform an aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or recrystallization.

-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of using this compound as a synthetic intermediate.

Caption: Synthetic workflow from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound. This guide provides a foundational understanding of its properties and uses to aid researchers and professionals in its effective application.

References

A Technical Guide to 4-Methoxy-2-nitrobenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and materials. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzaldehyde (B42025) core, imparts specific reactivity that makes it a versatile building block in synthetic organic chemistry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and properties of this compound, tailored for professionals in research and development.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in a singular "discovery" paper. Its history is intrinsically linked to the broader development of electrophilic aromatic substitution reactions, particularly the nitration of aromatic aldehydes and their derivatives, which gained significant attention in the late 19th and early 20th centuries.

The nitration of benzaldehyde itself was a well-established reaction in the 19th century, primarily yielding the meta-isomer, 3-nitrobenzaldehyde. The synthesis of ortho- and para-isomers proved more challenging due to the directing effects of the aldehyde group. The exploration of substituted benzaldehydes, such as those with methoxy groups, was a natural progression. The synthesis of this compound likely emerged from systematic studies on the nitration of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), a readily available natural product derivative. Early organic chemists would have been interested in understanding how the activating and ortho-, para-directing methoxy group would influence the regioselectivity of nitration in the presence of the deactivating and meta-directing aldehyde group. The synthesis of this specific isomer would have been a result of careful control of reaction conditions to favor nitration at the position ortho to the methoxy group and meta to the aldehyde.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the nitration of a suitable precursor.

Nitration of 4-Methoxybenzaldehyde

A common method for the preparation of this compound is the direct nitration of 4-methoxybenzaldehyde.

Experimental Protocol: Nitration of 4-Methoxybenzaldehyde

-

Materials: 4-Methoxybenzaldehyde, concentrated sulfuric acid, nitric acid.

-

Procedure:

-

Dissolve a desired amount of 4-methoxybenzaldehyde (e.g., 10 mmol) in 5 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.[1]

-

Slowly add a nitrating mixture of 1.2 equivalents of nitric acid dissolved in 1 mL of concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10°C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.[1]

-

Pour the reaction mixture into 50 mL of ice-cold water.[1]

-

The precipitated product is then collected by filtration and washed with cold water.[1]

-

The crude product can be purified by recrystallization or column chromatography.[1]

-

Oxidation of 4-Methoxy-2-nitrotoluene

Another synthetic route involves the oxidation of 4-methoxy-2-nitrotoluene.

Experimental Protocol: Oxidation of 4-Methoxy-2-nitrotoluene

-

Materials: 4-Methoxy-2-nitrotoluene, N-bromosuccinimide (NBS), bis(tetrabutylammonium) dichromate.

-

Procedure:

-

The synthesis starts with the benzylic bromination of 4-methoxy-2-nitrotoluene using N-bromosuccinimide in the presence of a radical initiator.

-

The resulting 1-(bromomethyl)-4-methoxy-2-nitrobenzene (B1588035) is then oxidized to the corresponding aldehyde using an oxidizing agent such as bis(tetrabutylammonium) dichromate.

-

Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Appearance | White to off-white or yellow to light yellow solid | [2] |

| Melting Point | 95.5-96 °C | |

| Boiling Point | 354.7°C at 760 mmHg | |

| CAS Number | 22996-21-0 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm): 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃) | |

| ¹³C NMR | δ (ppm): 188.0 (CHO), 163.0 (C-OCH₃), 140.0 (C-NO₂), 135.0, 125.0, 118.0, 110.0 (Ar-C), 56.0 (OCH₃) | |

| IR (cm⁻¹) | ~3100 (Ar C-H), ~2850 (Aldehyde C-H), ~1700 (C=O), ~1530 & ~1350 (NO₂), ~1250 (C-O) | |

| Mass Spec (m/z) | 181 (M⁺) |

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde and nitro functional groups.

-

Synthesis of Heterocycles: The aldehyde group can participate in condensation reactions, while the nitro group can be reduced to an amine, providing two reactive sites for the construction of various heterocyclic ring systems.

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.

-

Dyes and Pigments: The aromatic and chromophoric nature of the molecule makes it a useful starting material for the synthesis of dyes and pigments.

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic pathways described.

References

The Uncharted Potential: A Technical Guide to the Biological Activities of 4-Methoxy-2-nitrobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzaldehyde, a versatile aromatic aldehyde, serves as a crucial starting material in the synthesis of a diverse array of organic molecules.[1] Its unique substitution pattern, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, imparts distinct reactivity, making it a valuable precursor for novel compounds with potential therapeutic applications. While research has extensively utilized this compound as a synthetic intermediate, a comprehensive exploration of the biological activities of its derivatives remains a burgeoning field of study. This technical guide aims to consolidate the existing, albeit limited, direct evidence and extrapolate the potential biological activities of this compound derivatives, drawing from studies on structurally similar compounds. The primary focus will be on their potential as anticancer and antimicrobial agents, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this promising area.

Anticancer Activity of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives synthesized from benzaldehydes.[2] Numerous studies have highlighted the potent cytotoxic effects of chalcones bearing methoxy and nitro substitutions against various cancer cell lines.

A notable study on a structurally related compound, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrated significant anti-tumor activity against esophageal squamous cell carcinoma (ESCC).[3] This derivative was shown to induce apoptosis and cause G2/M phase cell cycle arrest in ESCC cells. The cytotoxic effects were attributed to the accumulation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.[3]

Quantitative Data: Cytotoxicity of a Related Nitro-Methoxylated Chalcone

The following table summarizes the cytotoxic activity of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) against two esophageal cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | 4.97 | [3] |

| Eca-109 | 9.43 | [3] |

Potential Antimicrobial Activity of Schiff Base Derivatives

Schiff bases, formed through the condensation of a primary amine with an aldehyde, represent another major class of derivatives with significant biological potential. Metal complexes of Schiff bases derived from nitrobenzaldehydes have been shown to possess considerable antimicrobial activity. For instance, a study on a Schiff base derived from 3-nitrobenzaldehyde (B41214) and its metal complexes demonstrated broad-spectrum activity against various bacterial and fungal strains.[4] The chelation with metal ions often enhances the antimicrobial efficacy of the Schiff base ligand.[5]

Quantitative Data: Antimicrobial Activity of a Related Nitrobenzaldehyde Schiff Base and its Complexes

The table below presents the zone of inhibition data for a Schiff base derived from 3-nitrobenzaldehyde and its metal complexes against representative bacterial and fungal species.

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Aspergillus niger (mm) | Candida albicans (mm) | Reference |

| Schiff Base (NL) | 10 | 12 | 11 | 10 | [4] |

| Co(II) Complex | 14 | 15 | 13 | 12 | [4] |

| Ni(II) Complex | 12 | 13 | 12 | 11 | [4] |

| Cu(II) Complex | 18 | 16 | 14 | 13 | [4] |

Experimental Protocols

Synthesis of Chalcone Derivatives

This protocol is adapted from the synthesis of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19).[3]

Materials:

-

Substituted acetophenone (B1666503) (e.g., 4'-nitroacetophenone)

-

This compound

-

Methanol

-

40% (w/v) Sodium Hydroxide (NaOH) aqueous solution

-

Ethanol (for crystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of the substituted acetophenone and 10 mmol of this compound in 20 mL of methanol.

-

Stir the mixture at room temperature.

-

Slowly add 3 mL of 40% (w/v) aqueous NaOH solution to the reaction mixture.

-

Continue stirring the mixture overnight and monitor the reaction progress using TLC.

-

Upon completion, collect the precipitate by filtration.

-

Wash the precipitate with water and then with cold methanol.

-

Dry the product and purify by crystallization from ethanol.

-

Confirm the structure of the synthesized chalcone using 1H and 13C NMR spectroscopy.

Cytotoxicity Evaluation using MTT Assay

This is a general protocol for assessing the cytotoxicity of novel compounds.

Materials:

-

Cancer cell lines (e.g., KYSE-450, Eca-109)

-

Complete cell culture medium

-

96-well plates

-

Synthesized chalcone derivative

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare stock solutions of the test compound in DMSO and make serial dilutions in the culture medium.

-

Treat the cells with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Screening using Agar (B569324) Well Diffusion Method

This is a general protocol for antimicrobial susceptibility testing.[4]

Materials:

-

Bacterial and fungal strains

-

Nutrient agar/broth and Sabouraud dextrose agar/broth

-

Sterile petri dishes

-

Synthesized Schiff base derivative

-

DMSO (as solvent)

-

Standard antibiotic and antifungal drugs

-

Sterile cork borer

Procedure:

-

Prepare sterile agar plates seeded with the test microorganisms.

-

Punch wells of a uniform diameter in the agar using a sterile cork borer.

-

Prepare solutions of the synthesized Schiff base and its metal complexes at a known concentration in DMSO.

-

Add a fixed volume (e.g., 100 µL) of the test solutions, solvent control (DMSO), and standard drugs into the wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Potential Mechanisms of Action

The biological activities of this compound derivatives are likely governed by their chemical structure, particularly the presence of the nitro and methoxy groups on the phenyl ring.

Anticancer Mechanism: Induction of Apoptosis via ROS Generation

Based on studies of related nitro-methoxylated chalcones, a plausible mechanism for their anticancer activity involves the induction of oxidative stress.[3] The α,β-unsaturated carbonyl moiety in chalcones can act as a Michael acceptor, reacting with cellular nucleophiles like glutathione, leading to its depletion and a subsequent increase in intracellular ROS levels. Elevated ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades, ultimately resulting in apoptosis.[3][6]

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited in publicly available literature, the data from structurally analogous compounds strongly suggest a promising potential for this class of molecules, particularly as anticancer and antimicrobial agents. The synthetic accessibility of chalcones and Schiff bases from this compound provides a fertile ground for the development of novel therapeutic candidates.

Future research should focus on the systematic synthesis and screening of a library of derivatives of this compound to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as targeted therapies. The detailed protocols and compiled data in this guide serve as a foundational resource to stimulate and direct these future investigations into the uncharted therapeutic potential of this compound derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Methoxy-2-nitrobenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-2-nitrobenzaldehyde is a crystalline solid that serves as a vital building block in the synthesis of a variety of complex organic molecules, including those with potential therapeutic applications.[1] Its solubility is a critical parameter for its use in reaction chemistry, purification, and formulation. This guide summarizes its known solubility in common organic solvents and provides a robust methodology for quantifying this property.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in several common organic solvents.[2][3] The available data is summarized in Table 1. It is important to note that this information is qualitative and solubility can be temperature-dependent.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility |

| Halogenated | Dichloromethane | Soluble[2][3] |

| Chloroform | Soluble[2][3] | |

| Alcohols | Ethanol | Soluble[2][3][4] |

| Aqueous | Water | Soluble[4] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the available literature.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, the following is a standard protocol for the gravimetric determination of solubility for a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal: Once equilibrated, allow the undissolved solid to settle. Carefully withdraw a precise volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.

-

Solvent Evaporation: Dispense the filtered solution into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used for more sensitive compounds or to expedite the process.

-

Mass Determination: Once the solvent is completely removed, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can then be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Synthetic Pathway of this compound

This compound is commonly synthesized via the nitration of p-methoxybenzaldehyde.[2][3] This process is a key electrophilic aromatic substitution reaction.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis.[1] Its functional groups—aldehyde, methoxy, and nitro—provide multiple reaction sites for building more complex molecular architectures.[1] It is particularly noted for its use in the synthesis of pharmaceuticals, including potential anti-cancer agents, and in the production of dyes and pigments.[1] A clear understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and in the formulation of final products.

References

Stability and Storage of 4-Methoxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and manufacturing environments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling and storage procedures.

| Property | Value |

| CAS Number | 22996-21-0 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to yellowish crystalline solid[1] |

| Melting Point | Approximately 72-74 °C[1] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane[1] |

| Purity | Typically ≥ 98% |

Stability Profile and Degradation Pathways

This compound is a relatively stable compound under standard laboratory conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors. The presence of aldehyde, nitro, and methoxy (B1213986) functional groups on the aromatic ring dictates its reactivity and potential degradation pathways.

General Stability

The compound's stability and ease of handling make it a reliable choice for laboratory and manufacturing settings. It is generally stable but should be handled with care to avoid degradation.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the reactivity of its functional groups.

-

Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (4-methoxy-2-nitrobenzoic acid). This can be accelerated by exposure to air (oxygen) and certain oxidizing agents.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light.[3] UV radiation can promote the reduction of the nitro group or other photochemical reactions, leading to the formation of impurities.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. While the exact decomposition products are not specified for this molecule, thermal stress on similar aromatic aldehydes can result in the formation of various degradation products.

-

Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to the cleavage of the methoxy ether linkage, though this is less likely under typical storage conditions.

A diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. A summary is provided in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0 - 8 °C. | Minimizes thermal degradation and potential side reactions. |

| Light | Protect from light. Store in amber or opaque containers.[3] | Prevents photodegradation of the nitroaromatic system. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible. | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment and dissipates any potential vapors. |

| Incompatible Materials | Keep away from strong oxidizing agents and fire.[1] | Avoids potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

For drug development and regulatory purposes, forced degradation studies are often necessary to understand the intrinsic stability of a compound. The following are generalized protocols that can be adapted to assess the stability of this compound.

General Experimental Workflow

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions, followed by analysis to identify and quantify any degradants.

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies

4.2.1. Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

4.2.2. Acidic and Basic Hydrolysis:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

Basic: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently for a specified period. After the desired time, cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

4.2.3. Oxidative Degradation:

-

Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period, protected from light.

4.2.4. Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., at 60°C, 80°C) for a specified duration.

-

Solution State: Heat the stock solution at a controlled temperature (e.g., 60°C) for a specified duration.

4.2.5. Photolytic Degradation:

-

Expose the stock solution and solid sample to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

4.2.6. Analytical Method:

-

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.

-

Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification of the degradation products.

Handling Precautions

When handling this compound, standard laboratory safety practices should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

-

Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.

-

Avoid ingestion.[1]

By adhering to the storage conditions and handling precautions outlined in this guide, researchers and scientists can ensure the stability and quality of this compound for its intended applications. For critical applications, it is recommended to perform stability testing under conditions relevant to the specific use case.

References

- 1. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: Synthesis of Heterocyclic Compounds Using 4-Methoxy-2-nitrobenzaldehyde

Introduction

4-Methoxy-2-nitrobenzaldehyde is a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] Its strategic placement of an aldehyde, a nitro group, and a methoxy (B1213986) group on the aromatic ring allows for a variety of powerful transformations. The ortho-relationship of the aldehyde and nitro groups is key, as the nitro group can be readily reduced to an amine, setting the stage for intramolecular cyclization reactions to form fused ring systems.[2] These heterocyclic scaffolds, such as quinolines and indoles, are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[3][4]

This document provides detailed protocols for the synthesis of two important classes of heterocycles—quinolines and indoles—starting from this compound.

Synthesis of 7-Methoxyquinolines via Domino Friedländer Annulation

The Friedländer synthesis is a classical method for constructing quinoline (B57606) rings by condensing an ortho-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5][6] A significant advancement of this method involves the in situ reduction of an ortho-nitrobenzaldehyde to the corresponding amine, which then immediately undergoes the Friedländer condensation. This "domino" or "one-pot" approach avoids the need to isolate the often unstable ortho-aminoaldehyde intermediate.[3][7] Using iron in acetic acid provides a mild and effective system for this transformation.[8]

General Reaction Scheme

The reaction proceeds via a domino sequence: (1) reduction of the nitro group of this compound to an amine, followed by (2) acid-catalyzed condensation with an active methylene (B1212753) compound (e.g., a ketone) and subsequent (3) cyclodehydration to yield the final 7-methoxyquinoline (B23528) product.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole synthesis [organic-chemistry.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-2-nitrobenzaldehyde: A Key Precursor in the Synthesis of Novel Anticancer Agents

For Immediate Release

Shanghai, China – December 21, 2025 – 4-Methoxy-2-nitrobenzaldehyde is a versatile chemical intermediate that is proving to be a valuable precursor in the synthesis of a variety of pharmaceutical compounds, most notably in the development of novel anticancer agents. Its unique structural features, including a methoxy (B1213986) and a nitro group on the benzene (B151609) ring, allow for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic workflows.

Application in the Synthesis of Thiazolidinedione Derivatives

One of the most promising applications of this compound is in the synthesis of thiazolidinedione derivatives. This class of compounds has garnered significant attention for its potent anticancer activities. The synthesis of the core thiazolidinedione scaffold is typically achieved through a Knoevenagel condensation reaction between an aromatic aldehyde and thiazolidine-2,4-dione.

Experimental Protocol: Synthesis of (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione

This protocol outlines the synthesis of a specific thiazolidinedione derivative using this compound as the starting material.

Materials:

-

This compound

-

Thiazolidine-2,4-dione

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Glacial Acetic Acid

-

Crushed Ice

-

Cold Water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and thiazolidine-2,4-dione in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Acidify the mixture with a few drops of glacial acetic acid to facilitate the precipitation of the product.

-

Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione.

Quantitative Data:

| Compound | Starting Material | Catalyst | Solvent | Yield (%) |

| (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione | This compound | Piperidine | Ethanol | 84-91% |

Table 1: Summary of the synthesis of (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione.

Anticancer Mechanism of Thiazolidinediones

Thiazolidinediones exert their anticancer effects through multiple mechanisms. A primary pathway involves the induction of apoptosis (programmed cell death) in cancer cells.[1] This can be both dependent and independent of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] Additionally, these compounds can arrest the cell cycle, thereby inhibiting tumor cell proliferation.[1]

Application in the Synthesis of Pim-1 Kinase Inhibitors

This compound also serves as a key starting material for the synthesis of inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in a variety of cancers.[4] Pim-1 kinase plays a crucial role in cell cycle progression, proliferation, and survival, making it an attractive target for cancer therapy.[4][5]

Pim-1 Kinase Signaling Pathway

The Pim-1 kinase signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[6] Once activated, Pim-1 can phosphorylate a number of downstream targets, leading to cell proliferation and inhibition of apoptosis.

The development of potent and selective Pim-1 kinase inhibitors is a significant area of research in oncology. The use of this compound as a precursor allows for the synthesis of diverse chemical scaffolds that can be optimized for improved inhibitory activity and pharmacokinetic properties.

Quantitative Data on Pim-1 Kinase Inhibitors:

| Compound Class | Target | IC50 Range | Reference |

| Quinoxaline-2-carboxylic acids | HsPim-1 | 74 nM | [4] |

| Bis-thiazole derivatives | Pim-1 | 0.24 - 0.32 µM | [7] |

Table 2: Inhibitory activity of compound classes derived from related precursors.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of promising anticancer agents. Its utility in the construction of thiazolidinedione derivatives and Pim-1 kinase inhibitors highlights its importance in modern medicinal chemistry. The provided protocols and pathway diagrams offer a foundation for researchers to explore and develop new therapeutic agents targeting cancer.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 7. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Reduction of 4-Methoxy-2-nitrobenzaldehyde

Introduction

The selective reduction of the nitro group in 4-Methoxy-2-nitrobenzaldehyde to yield 2-Amino-4-methoxybenzaldehyde is a critical transformation in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] The primary challenge in this conversion lies in the chemoselective reduction of the nitro functionality without affecting the aldehyde group. This document provides detailed protocols and comparative data for established methods to achieve this selective reduction, catering to researchers, scientists, and professionals in drug development. The methodologies discussed focus on reagents and conditions known for their high selectivity and efficiency.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes various methods for the reduction of aromatic nitro compounds, with a focus on conditions that favor the preservation of an aldehyde functional group.

| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Bechamp Reduction | Iron (Fe) powder, Acetic Acid | Ethanol (B145695), Water | Reflux (70-100) | 2 - 3 hours | 64 - 70 | A mild and classic method for reducing nitro groups in the presence of other reducible functionalities.[2] The use of acetic acid as a proton source is common.[2] |

| Dithionite (B78146) Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF, Water | 45 | 24 hours | ~76 | Sodium dithionite is a versatile and mild reducing agent, often used for its chemoselectivity.[3][4] The reaction is typically performed in a basic medium (pH 8-9) to be effective.[3] |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room Temperature | Variable | High | While highly efficient for nitro reduction, this method can also reduce the aldehyde group.[5] Careful monitoring and optimization of reaction conditions (pressure, catalyst loading) are crucial to achieve selectivity.[5][6] |

| Tin(II) Chloride Reduction | Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | Reflux | Variable | High | Provides a mild method for reducing nitro groups and is often selective in the presence of other reducible groups.[5] |

Experimental Protocol: Reduction using Iron in Acetic Acid

This protocol details the procedure for the selective reduction of the nitro group in this compound to 2-Amino-4-methoxybenzaldehyde using iron powder in an acidic medium. This method is widely recognized for its reliability and selectivity.[2]

Materials:

-

This compound

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filter funnel and filter paper (or Celite)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and glacial acetic acid. A common solvent ratio is 4:1 ethanol to acetic acid.

-

Addition of Iron: To the stirred solution, add iron powder (approximately 3-4 equivalents). The addition may cause a slight exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with a small amount of ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the residue with water and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-methoxybenzaldehyde.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the reduction of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism for the Bechamp reduction of a nitro group.

References

Application Notes and Protocols for the Use of 4-Methoxy-2-nitrobenzaldehyde in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-methoxy-2-nitrobenzaldehyde in various multi-component reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, allowing for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. The unique electronic and steric properties of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the aromatic ring, make it a valuable building block for the synthesis of diverse heterocyclic compounds with potential biological activities.

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines (DHPs), a class of compounds known for their applications as calcium channel blockers. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. The presence of the nitro group on the benzaldehyde (B42025) can influence the pharmacological activity of the resulting DHP derivatives.

Quantitative Data Summary

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Nitrobenzaldehyde (B41214) | Ethyl acetoacetate (B1235776) | Ammonium (B1175870) acetate (B1210297) | None | Ethanol (B145695) | Reflux | 10 | Not Specified |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Aqueous ammonia | None | Ethanol | Not Specified | Not Specified | 94 |

Note: Data for 3-nitrobenzaldehyde is provided as a reference for typical reaction conditions and yields.

Experimental Protocol: Synthesis of a 4-(4-methoxy-2-nitrophenyl)-1,4-dihydropyridine derivative

This protocol is adapted from the synthesis of a structurally similar compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine.

Materials:

-

This compound

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

-

Add ammonium acetate (1.2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyridine derivative.

Experimental Workflow for Hantzsch Synthesis

Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs).[1][2] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is typically acid-catalyzed.[1]

Quantitative Data Summary for Substituted Benzaldehydes

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 180 | 78 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | [C2O2BBTA][TFA] | Solvent-free | 90 | 40 | 95 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | [C2O2BBTA][TFA] | Solvent-free | 90 | 40 | 98 |

Experimental Protocol: Synthesis of a 4-(4-methoxy-2-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one derivative

This is a general protocol that may require optimization.[3]

Materials:

-

This compound

-